6,7-Dimethyltetrahydropterin hydrochloride
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Overview
Description
6,7-Dimethyltetrahydropterin hydrochloride is a chemical compound known for its role as an inhibitor of GTP cyclohydrolase I . This enzyme catalyzes the formation of D-erythro-7,8-dihydroneopterin triphosphate and formate from GTP, which are critical intermediates in the biosynthesis of folic acid, pteridines in insects and amphibians, and tetrahydrobiopterin . Tetrahydrobiopterin is an essential cofactor for tyrosine and tryptophan hydroxylase, enzymes that are crucial for biogenic amine synthesis .
Preparation Methods
The synthesis of 6,7-Dimethyltetrahydropterin hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the pteridine ring structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
6,7-Dimethyltetrahydropterin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
6,7-Dimethyltetrahydropterin hydrochloride has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other pteridine derivatives . In biology, it serves as a tool to study the role of GTP cyclohydrolase I and its inhibitors . In medicine, it is investigated for its potential therapeutic applications, particularly in diseases related to the dysfunction of biogenic amine synthesis . Additionally, it has industrial applications in the production of folic acid and other pteridine-based compounds .
Mechanism of Action
The mechanism of action of 6,7-Dimethyltetrahydropterin hydrochloride involves its inhibition of GTP cyclohydrolase I . By inhibiting this enzyme, the compound disrupts the biosynthesis of tetrahydrobiopterin, which is a critical cofactor for several hydroxylase enzymes . This inhibition affects the synthesis of biogenic amines such as dopamine, serotonin, and norepinephrine, which are essential neurotransmitters in the nervous system .
Comparison with Similar Compounds
6,7-Dimethyltetrahydropterin hydrochloride can be compared with other pteridine derivatives such as tetrahydrobiopterin and sepiapterin . While tetrahydrobiopterin is a natural cofactor with high biological activity, this compound is a synthetic inhibitor with specific applications in research . Sepiapterin, another related compound, is a precursor in the biosynthesis of tetrahydrobiopterin and has different biological roles . The uniqueness of this compound lies in its ability to selectively inhibit GTP cyclohydrolase I, making it a valuable tool in biochemical studies .
Properties
Molecular Formula |
C8H14ClN5O |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m0./s1 |
InChI Key |
GIHYTRGUZVYCQX-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Origin of Product |
United States |
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